tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Methylamino Group: The methylamino group is typically introduced through an alkylation reaction using methylamine.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl and piperidine rings.
Reduction: tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-ol.
Substitution: Various N-alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its structural features make it a useful tool for investigating receptor binding and enzyme inhibition.
Medicine
In medicinal chemistry, this compound is of interest for the development of new therapeutic agents. Its piperidine core is a common motif in many pharmaceuticals, and modifications to its structure can lead to the discovery of compounds with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. The cyclopropyl group can introduce strain into the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-(aminomethyl)phenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other piperidine derivatives and can lead to unique biological and chemical activities.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 2-[1-(methylamino)cyclopropyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-5-7-11(16)14(15-4)8-9-14/h11,15H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARGIXJFZYNKIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CC2)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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